molecular formula C14H16FN3O2 B7569186 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid

3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid

Cat. No.: B7569186
M. Wt: 277.29 g/mol
InChI Key: NKDGNUPMRMNLRB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme activity. In pharmacology, this compound has been tested for its ability to modulate ion channels and neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the modulation of protein function through covalent modification. This compound contains a reactive methylpyrazole group that can form a covalent bond with certain amino acid residues in proteins, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein targets and experimental conditions. In some cases, this compound can inhibit protein function by blocking enzyme active sites or disrupting protein-protein interactions. In other cases, this compound can activate protein function by inducing conformational changes or stabilizing protein complexes.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and stability. This compound can also be easily synthesized in large quantities and modified to incorporate fluorescent or biotinylated tags for visualization and purification. However, this compound also has some limitations, such as its potential for off-target effects and the need for careful optimization of experimental conditions to achieve specific protein labeling.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid, including the development of new synthetic methods and modifications to improve its potency, selectivity, and pharmacokinetic properties. This compound could also be used in combination with other chemical probes or imaging techniques to study complex biological systems and disease pathways. Finally, this compound could be applied in drug discovery efforts to identify new therapeutic targets and lead compounds for various diseases.
Conclusion
In conclusion, this compound is a versatile chemical compound that has many potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new insights into protein function and disease mechanisms, as well as the development of new drugs and therapies.

Synthesis Methods

3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid can be synthesized through a multi-step process, starting with the reaction of 3-fluoro-4-nitrobenzoic acid with methylamine to form 3-fluoro-4-nitrobenzamide. This intermediate is then reduced with sodium borohydride to yield 3-fluoro-4-aminobenzamide, which is further reacted with 1-methyl-4-(chloromethyl)pyrazole to produce this compound.

Properties

IUPAC Name

3-fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-17(7-10-6-16-18(2)8-10)9-12-4-3-11(14(19)20)5-13(12)15/h3-6,8H,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDGNUPMRMNLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)CC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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